molecular formula C18H27N3O4 B598764 4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester CAS No. 1204811-89-1

4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B598764
CAS No.: 1204811-89-1
M. Wt: 349.431
InChI Key: UNZZZQDRIXWQKB-UHFFFAOYSA-N
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Description

4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester: is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a piperidine ring, and a nitrophenylmethylamino moiety. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.

    Attachment of the Nitrophenylmethylamino Moiety: This step involves the nucleophilic substitution reaction where the nitrophenylmethylamine is reacted with the piperidine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring and the nitrophenylmethylamino moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, such as amino derivatives from reduction and substituted piperidines from nucleophilic substitution.

Scientific Research Applications

4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The nitrophenylmethylamino moiety can interact with enzymes and receptors, potentially inhibiting or activating their functions. The piperidine ring provides structural stability, allowing the compound to fit into binding sites of target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the nitrophenylmethylamino moiety in 4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester makes it unique compared to its analogs. This functional group can participate in specific interactions and reactions that are not possible with other similar compounds, providing distinct chemical and biological properties.

Properties

CAS No.

1204811-89-1

Molecular Formula

C18H27N3O4

Molecular Weight

349.431

IUPAC Name

tert-butyl 4-[[(4-nitrophenyl)methylamino]methyl]piperidine-1-carboxylate

InChI

InChI=1S/C18H27N3O4/c1-18(2,3)25-17(22)20-10-8-15(9-11-20)13-19-12-14-4-6-16(7-5-14)21(23)24/h4-7,15,19H,8-13H2,1-3H3

InChI Key

UNZZZQDRIXWQKB-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CNCC2=CC=C(C=C2)[N+](=O)[O-]

Synonyms

4-((4-nitrobenzylamino)methyl)piperidine-1-carboxylic acid tert-butyl ester

Origin of Product

United States

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